![molecular formula C10H6F6O B109768 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one CAS No. 129604-25-7](/img/structure/B109768.png)

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

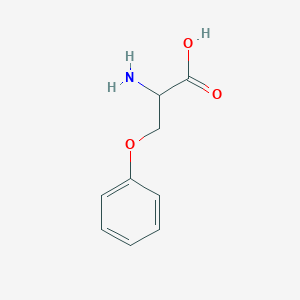

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known as 3,5-Bis(trifluoromethyl)phenyl isocyanate .

Synthesis Analysis

The synthesis of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one involves a novel process that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . The process is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .Molecular Structure Analysis

The molecular structure of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one can be viewed using Java or Javascript . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . It is also involved in the formation of the Grignard reagent, where tetrahydrofuran or diethyl ether are the more preferred organic solvents .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one bestows many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

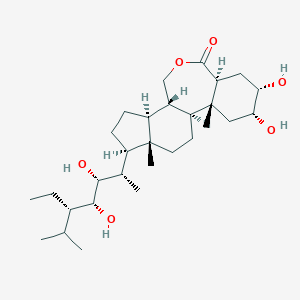

Synthesis of Diols and Esterification Reactions

- Synthesis of Diols : Utilizing hypervalent iodine(III) reagents, "1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one" derivatives facilitate the synthesis of diols from alkenes through a one-pot reaction, showing significant efficiency in converting alkene substrates to their corresponding diol forms, highlighting the compound's role in synthesizing complex organic molecules (Çelik et al., 2006).

- Esterification of Alkynes : Demonstrates the capability of derivatives of "1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one" in mediating esterification reactions involving alkynes and alcohols, indicating its utility in producing carboxylic esters, a fundamental transformation in organic synthesis (Jiang et al., 2014).

Catalysis and Polymer Science

- Palladium Nanoparticle Catalysts : Describes how derivatives stabilize palladium(0) nanoparticles, serving as efficient, recoverable catalysts for key coupling reactions, which is crucial for the development of sustainable, low-waste chemical processes (Moreno‐Mañas et al., 2001).

- Synthesis of Fluorinated Polyimides : Focuses on the synthesis of novel fluorine-containing polyimides using derivatives, demonstrating their significance in creating materials with exceptional thermal stability and mechanical properties, relevant in high-performance polymer applications (Yin et al., 2005).

Material Chemistry and Photophysical Studies

- Development of Luminous Materials : Studies on bis-β-diketonate lanthanide complexes show the potential of "1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one" derivatives in the design of luminous materials, revealing how these compounds can sensitize rare earths to emit characteristic luminescence, which is beneficial for optoelectronic applications (Shi et al., 2013).

Photocatalysis and Environmental Applications

- Photocatalytic Reactions : Illustrates the role of derivatives in photocatalytic processes, such as the desulfonylative homocoupling of benzylic sulfone derivatives, which highlights the compound's utility in synthesizing complex organic structures with potential applications in drug discovery and material science (Ohkura et al., 2022).

作用機序

Safety and Hazards

将来の方向性

The demand for trifluoromethyl group-containing compounds like 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, there is a need for the development of a process for the preparation of such compounds which is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .

特性

IUPAC Name |

1-[3,4-bis(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNWVBMFEWTMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564089 |

Source

|

| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

CAS RN |

129604-25-7 |

Source

|

| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)